molecular formula C9H10N2O3S B14166897 S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate CAS No. 5450-09-9

S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate

Cat. No.: B14166897
CAS No.: 5450-09-9
M. Wt: 226.25 g/mol
InChI Key: GYOOMWUZGBLRQF-UHFFFAOYSA-N
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Description

S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate is a chemical compound with the molecular formula C9H10N2O3S and a molecular weight of 226.2523 g/mol This compound is known for its unique structure, which includes a carbamothioate group attached to a 3-hydroxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate typically involves the reaction of 3-hydroxyaniline with ethyl chloroformate, followed by the addition of potassium thiocyanate . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamothioate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives

Scientific Research Applications

S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease, the compound may inhibit acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain . This can help alleviate symptoms associated with the disease. Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate include:

Uniqueness

What sets this compound apart is its unique carbamothioate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

5450-09-9

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

S-[2-(3-hydroxyanilino)-2-oxoethyl] carbamothioate

InChI

InChI=1S/C9H10N2O3S/c10-9(14)15-5-8(13)11-6-2-1-3-7(12)4-6/h1-4,12H,5H2,(H2,10,14)(H,11,13)

InChI Key

GYOOMWUZGBLRQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CSC(=O)N

Origin of Product

United States

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